Ethyl 5,5-dimethoxy-2,4-dioxopentanoate
Description
Significance of Polycarbonyl Compounds and Acetals in Synthetic Organic Chemistry
Polycarbonyl compounds, particularly those with a 1,3-dicarbonyl motif like β-keto esters, are cornerstones of organic synthesis. nih.gov The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate organic molecules. fiveable.mefiveable.me Reactions such as the Claisen condensation are classic examples of the utility of β-keto esters in elongating carbon chains. fiveable.me
Acetals, on the other hand, are primarily recognized for their role as protecting groups for aldehydes and ketones. pearson.compearson.com The conversion of a reactive carbonyl group into an acetal (B89532) renders it stable and unreactive in neutral to strongly basic conditions. libretexts.orglibretexts.org This allows chemists to perform reactions on other parts of a molecule without interference from the carbonyl group. chemistrysteps.com Subsequently, the acetal can be easily removed through hydrolysis in an acidic medium, regenerating the original carbonyl functionality. pearson.com This strategic protection and deprotection are crucial in multi-step syntheses of complex natural products and pharmaceuticals. libretexts.orglibretexts.org
Structural Framework of Ethyl 5,5-Dimethoxy-2,4-Dioxopentanoate: A Versatile Building Block
The structure of this compound incorporates the key features of both a β-keto ester and an acetal. This duality makes it a highly versatile building block in organic synthesis. The β-keto ester portion provides a nucleophilic center at the C3 position (via enolate formation) and electrophilic centers at the C2 and C4 carbonyl carbons. The dimethoxy acetal at the C5 position acts as a masked aldehyde, which can be unveiled under acidic conditions.
This combination of functionalities allows for a diverse range of chemical transformations. For instance, the enolate can participate in alkylation, acylation, and condensation reactions to build up the carbon skeleton. The diketone moiety is a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles. fishersci.pt Furthermore, the latent aldehyde functionality can be released at a later synthetic stage for subsequent reactions like Wittig olefination or reductive amination.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₆ |
| Molecular Weight | 218.20 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| CAS Number | 1025667-55-1 |
Table 2: Spectroscopic Data for this compound
| Type of Data | Details |
|---|---|
| ¹H NMR | Predicted data available |
| ¹³C NMR | Predicted data available |
| Mass Spectrometry | Monoisotopic Mass: 218.07904 Da (Predicted) |
| Infrared (IR) | Not available |
Historical Context and Chemical Evolution of Related Pentanoate Derivatives in Academic Research
The study of pentanoate derivatives, particularly those with multiple carbonyl groups, has a rich history rooted in the development of condensation reactions. The Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, is a pivotal reaction for the synthesis of β-keto esters. wikipedia.orgnumberanalytics.comgeeksforgeeks.org This reaction involves the base-mediated self-condensation of an ester to form a new carbon-carbon bond. lscollege.ac.in
A well-known related compound, ethyl acetopyruvate (ethyl 2,4-dioxopentanoate), can be synthesized through a Claisen-type condensation between ethyl oxalate (B1200264) and acetone. orgsyn.org This compound has served as a valuable precursor in the synthesis of various heterocyclic compounds. fishersci.pt The evolution of synthetic methodologies has seen the development of more complex pentanoate derivatives designed to act as multifunctional building blocks. The introduction of an acetal group, as seen in this compound, represents a more advanced design, allowing for sequential and site-selective reactions by masking a reactive functional group. While specific research on this compound is not extensively documented, its conceptual foundation lies in the long-established chemistry of β-keto esters and the strategic use of protecting groups, which have been indispensable tools in organic synthesis for over a century. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,5-dimethoxy-2,4-dioxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-4-15-8(12)6(10)5-7(11)9(13-2)14-3/h9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOIHCXMVSKELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278031 | |
| Record name | Ethyl 5,5-dimethoxy-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108630-69-9 | |
| Record name | Ethyl 5,5-dimethoxy-2,4-dioxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108630-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,5-dimethoxy-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5,5-dimethoxy-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies Employing Ethyl 5,5 Dimethoxy 2,4 Dioxopentanoate As a Key Precursor
Synthesis of Nitrogen-Containing Heterocyclic Systems
The 1,3-dicarbonyl motif within ethyl 5,5-dimethoxy-2,4-dioxopentanoate is a classical building block for the synthesis of five-membered nitrogen-containing heterocycles. The reaction typically proceeds through a condensation mechanism with a dinucleophile, followed by cyclization and dehydration.
Pyrazole (B372694) Derivative Formation
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from β-dicarbonyl compounds. The general synthetic strategy involves the reaction of the dicarbonyl compound with hydrazine (B178648) or its derivatives.
The reaction of ethyl 2,4-dioxoesters with hydrazine hydrate (B1144303) is a well-established method for the synthesis of pyrazole-3-carboxylates. nih.gov In a typical reaction, the more electrophilic ketone carbonyl at the 4-position is initially attacked by one of the nitrogen atoms of the hydrazine, followed by condensation. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a stable pyrazole ring after dehydration.
When an unsymmetrical hydrazine derivative like methylhydrazine is used, the reaction with an unsymmetrical dicarbonyl compound such as this compound can potentially lead to the formation of two regioisomeric pyrazole products. The regioselectivity of the cyclization is influenced by the reaction conditions and the relative reactivity of the two carbonyl groups.
Table 1: Potential Regioisomeric Pyrazole Products from Reaction with Methylhydrazine
| Regioisomer | Structure | IUPAC Name |
| A | ![]() | Ethyl 5-(dimethoxymethyl)-1-methyl-1H-pyrazole-3-carboxylate |
| B | ![]() | Ethyl 3-(dimethoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate |
Note: The structures are illustrative of the expected products based on general reactivity principles.
While direct synthesis of pyrazole-5-carboxamides from this compound and a suitable hydrazine-carboxamide derivative is plausible, a more common approach involves the initial formation of the corresponding pyrazole ester followed by amidation. The ethyl ester of the pyrazole derivative, formed as described above, can be converted to the corresponding carboxamide through reaction with an appropriate amine. This two-step process allows for the introduction of a wide variety of substituents on the amide nitrogen, providing access to a library of pyrazole-5-carboxamide derivatives.
Isoxazole (B147169) Derivative Synthesis via Cycloaddition Pathways
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. A common method for their synthesis from 1,3-dicarbonyl compounds is the reaction with hydroxylamine (B1172632). beilstein-journals.org The reaction proceeds via a condensation reaction to form an oxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.
For this compound, the reaction with hydroxylamine is expected to yield a mixture of regioisomeric isoxazoles, depending on which carbonyl group undergoes the initial condensation.
Another synthetic route to isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. edu.krdresearchgate.netnih.gov While this compound does not directly participate as a dipolarophile in its diketo form, it can be chemically modified to introduce a site of unsaturation, which could then undergo cycloaddition.
Table 2: Potential Regioisomeric Isoxazole Products from Reaction with Hydroxylamine
| Regioisomer | Structure | IUPAC Name |
| C | ![]() | Ethyl 5-(dimethoxymethyl)isoxazole-3-carboxylate |
| D | ![]() | Ethyl 3-(dimethoxymethyl)isoxazole-5-carboxylate |
Note: The structures are illustrative of the expected products based on general reactivity principles.
Advanced Carbon-Carbon Bond Forming Reactions
The reactivity of this compound extends beyond heterocyclic synthesis to modern carbon-carbon bond-forming reactions, particularly those utilizing organocatalysis.
Applications in N-Heterocyclic Carbene-Catalyzed Transformations Involving Dioxopentanoate Derivatives
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.govntu.edu.sgnih.govresearchgate.net One of the key modes of NHC catalysis involves the generation of homoenolate equivalents from α,β-unsaturated aldehydes, which can then react with various electrophiles. While this compound itself is not an α,β-unsaturated aldehyde, its derivatives could potentially be employed in NHC-catalyzed reactions.
For instance, if the dimethoxyacetal group is deprotected to the corresponding aldehyde and then transformed into an α,β-unsaturated system, the resulting molecule could serve as a substrate in NHC-catalyzed annulation reactions to form complex carbocyclic structures. NHC-catalyzed reactions of β-keto esters have also been reported, suggesting that dioxopentanoate derivatives could be utilized in dynamic kinetic resolutions or other stereoselective transformations. nih.gov The field of oxidative NHC catalysis also presents opportunities for the transformation of intermediates derived from dioxopentanoate structures. nih.gov
Further research into the reactivity of this compound and its derivatives under various NHC-catalyzed conditions could unveil novel synthetic pathways to valuable and complex molecular architectures.
Mechanistic Investigations of Transformations Involving Ethyl 5,5 Dimethoxy 2,4 Dioxopentanoate
Elucidation of Reaction Pathways in Heterocyclic Ring Formation
The 1,3-dicarbonyl moiety within ethyl 5,5-dimethoxy-2,4-dioxopentanoate is a classic precursor for the synthesis of a wide variety of heterocyclic systems. ijpras.com The reaction pathways are largely dictated by the nature of the binucleophile used in the condensation reaction.
In a typical reaction, the more acidic methylene (B1212753) protons between the two carbonyl groups are deprotonated to form an enolate. This enolate then acts as a nucleophile. For instance, in the presence of a hydrazine (B178648) derivative, a pyrazole (B372694) ring can be formed. The reaction would proceed via initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups, followed by cyclization and dehydration.
Similarly, reaction with hydroxylamine (B1172632) would be expected to yield an isoxazole (B147169). The initial step would be the formation of an oxime with one of the carbonyls, followed by intramolecular cyclization and dehydration. The presence of the ester and the dimethoxy acetal (B89532) groups can influence the regioselectivity of these cyclizations.
The Feist-Benary furan (B31954) synthesis offers another potential pathway, where the enolate of the β-keto ester reacts with an α-halo ketone. uwindsor.ca In the context of this compound, this would lead to a highly substituted furan derivative. The reaction with an α-haloketone in the presence of a base would likely proceed through nucleophilic attack of the enolate on the carbon bearing the halogen, leading to a 1,4-dicarbonyl intermediate which then cyclizes to the furan. uwindsor.ca
A plausible reaction scheme for the formation of a pyrazole derivative is presented below:
| Reactant 1 | Reactant 2 | Proposed Intermediate | Product |
| This compound | Hydrazine | Hydrazone | Pyrazole derivative |
Influence of the Remote Dimethoxy Acetal Moiety on Reaction Selectivity and Regiochemistry
The dimethoxy acetal group at the 5-position of this compound is not merely a protecting group for a latent aldehyde functionality; it can exert significant influence on the selectivity and regiochemistry of reactions occurring at the dicarbonyl core. This influence can be attributed to both steric and electronic effects.
Stereoelectronically, the acetal group can affect the conformational preferences of the molecule, which in turn can influence the accessibility of the two carbonyl groups to incoming nucleophiles. researchgate.net The gauche and anti-periplanar arrangements of the C-O bonds in the acetal can create a specific stereoelectronic environment that may favor attack at one carbonyl over the other.
Sterically, the dimethoxy acetal is a bulky group. During a cyclization reaction, this steric hindrance can direct the approach of the reacting partner, leading to a specific regioisomer. For example, in a reaction with a non-symmetric binucleophile, the initial attack might preferentially occur at the less sterically hindered carbonyl group, thus determining the final regiochemical outcome of the heterocyclic product.
The "acetal concept" in organic synthesis highlights how acetals can be strategically employed to control regioselectivity in various transformations. nih.gov In the case of this compound, the acetal could participate in chelation with a metal catalyst or reagent, holding the substrate in a rigid conformation and thereby directing the regiochemical course of a reaction.
Stereochemical Control and Asymmetric Synthesis in Derivatization Reactions (inferred from studies on analogous dimethoxy-oxopentanoate structures)
While specific studies on the asymmetric derivatization of this compound are not extensively reported, inferences can be drawn from analogous systems where stereocontrol is achieved in the presence of acetal functionalities. nih.gov The field of asymmetric synthesis has developed numerous strategies for achieving high levels of stereocontrol, many of which could be applicable to this substrate. rsc.org
One potential approach involves the use of chiral catalysts to control the facial selectivity of nucleophilic attack on the carbonyl groups. A chiral Lewis acid, for instance, could coordinate to one of the carbonyl oxygens, creating a chiral environment that directs the incoming nucleophile to one face of the molecule.
Neighboring group participation from a derivative of the ester or the acetal could also be exploited to achieve stereocontrol. nih.gov For example, if the ethyl ester were replaced with a chiral auxiliary, it could effectively block one face of the molecule, leading to high diastereoselectivity in reactions at the adjacent carbonyl.
Furthermore, the latent aldehyde, unmasked from the dimethoxy acetal, could be a handle for introducing stereocenters. An asymmetric aldol (B89426) reaction or a related C-C bond-forming reaction at this position, catalyzed by a chiral organocatalyst or metal complex, could set a stereocenter that could then direct subsequent transformations.
The following table summarizes potential strategies for stereochemical control based on analogous systems:
| Strategy | Description | Potential Outcome |
| Chiral Lewis Acid Catalysis | Coordination of a chiral Lewis acid to a carbonyl group to create a chiral pocket. | Enantioselective addition of a nucleophile. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the ester group to induce facial bias. | Diastereoselective functionalization of the dicarbonyl moiety. |
| Organocatalysis | Use of a chiral organocatalyst to activate the substrate towards asymmetric transformation. | Enantioselective cyclization or addition reactions. |
Advanced Analytical Techniques for the Characterization of Ethyl 5,5 Dimethoxy 2,4 Dioxopentanoate and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 5,5-dimethoxy-2,4-dioxopentanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons, the methoxy (B1213986) group protons, and the proton at the C5 position.
A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar structures. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicity describes the splitting pattern of the signal, the coupling constant (J) in Hertz (Hz) indicates the interaction between neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~1.30 | Triplet | ~7.1 | 3H | -OCH₂CH₃ |
| ~3.40 | Singlet | - | 6H | -OCH₃ |
| ~4.25 | Quartet | ~7.1 | 2H | -OCH₂ CH₃ |
| ~5.20 | Singlet | - | 1H | -CH(OCH₃)₂ |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton and the presence of carbonyl and acetal (B89532) carbons.
A predicted ¹³C NMR data table for this compound is provided below. The chemical shifts are indicative of the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -OCH₂C H₃ |
| ~55.0 | -OC H₃ |
| ~62.0 | -OC H₂CH₃ |
| ~102.0 | -C H(OCH₃)₂ |
| ~160.0 | C =O (ester) |
| ~190.0 | C =O (ketone at C4) |
| ~200.0 | C =O (ketone at C2) |
Note: This is a predicted data table based on known chemical shifts for similar functional groups, as specific experimental data for this compound could not be located in the searched sources.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the deduction of its elemental composition. For this compound (C₉H₁₄O₆), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Fragmentation analysis within the mass spectrometer provides further structural information. The molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the connectivity of atoms. For instance, the loss of an ethoxy group (-OCH₂CH₃) or a methoxy group (-OCH₃) would result in specific fragment ions, which can be observed in the mass spectrum.
Chromatographic Methods for Purification, Isolation, and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures, for the isolation of its derivatives, and for the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. A small sample of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). Different compounds in the mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be visualized, often under UV light or by staining.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale Separations
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is used for both analytical and preparative purposes. For the purity assessment of this compound, an analytical HPLC method would be employed. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The time it takes for the compound to pass through the column and be detected is known as its retention time, which is a characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.
For obtaining a highly pure sample of this compound or for isolating its derivatives, preparative HPLC can be utilized. This method uses larger columns and higher flow rates to separate larger quantities of the compound.
Computational and Theoretical Approaches to Understanding Ethyl 5,5 Dimethoxy 2,4 Dioxopentanoate Reactivity and Structure
Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. For Ethyl 5,5-dimethoxy-2,4-dioxopentanoate, DFT studies could provide critical insights into:
Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would help in understanding its nucleophilic and electrophilic character, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps: These maps would visualize the charge distribution and predict how the molecule interacts with other polar molecules or ions.
Without specific research on this compound, it is not possible to present a data table of its calculated electronic properties.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions in Reaction Systems
Molecular modeling techniques are essential for exploring the three-dimensional structure of molecules and their dynamic behavior. A conformational analysis of this compound would be crucial for understanding its physical and chemical properties. Key areas of investigation would include:
Rotational Barriers: Determining the energy barriers for rotation around the single bonds would identify the most stable conformers.
Intramolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonding or steric hindrance between the different functional groups, would explain the preference for certain conformations.
Solvent Effects: Modeling the molecule in different solvents would predict how intermolecular interactions with the solvent affect its conformational equilibrium.
A comprehensive conformational analysis would typically result in a table of relative energies of different stable conformers. However, no such data has been published for this specific molecule.
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights
Theoretical modeling of reaction pathways is a powerful method for elucidating reaction mechanisms. For this compound, this could involve:
Identifying Intermediates and Transition States: By mapping the potential energy surface of a reaction, computational methods can identify the structures of all intermediates and transition states.
Calculating Activation Energies: The energy difference between reactants and transition states provides the activation energy, which is crucial for predicting reaction rates.
Investigating Reaction Mechanisms: This analysis can confirm or refute proposed reaction mechanisms by providing a detailed, energetic picture of the entire reaction process.
Detailed mechanistic insights, including activation energies and transition state geometries, are highly specific to the reaction being studied. As no computational studies on the reactions of this compound have been reported, no data can be presented.
Emerging Research Directions and Potential Applications of Ethyl 5,5 Dimethoxy 2,4 Dioxopentanoate in Interdisciplinary Fields
Development of Novel Biologically Active Compounds
The intricate molecular architecture of ethyl 5,5-dimethoxy-2,4-dioxopentanoate serves as a valuable scaffold for the construction of a diverse range of biologically active molecules. Its utility spans from the creation of new agrochemicals to its crucial role as a precursor in the synthesis of important pharmaceutical intermediates.
In the field of agrochemicals, this compound has been successfully utilized as a foundational molecule for the synthesis of novel insecticides. Researchers have designed and synthesized a series of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives starting from this compound. orgsyn.org The synthetic pathway involves key steps such as 1,3-dipolar cycloaddition and EDCI coupling. The resulting compounds have been evaluated for their insecticidal activity against pests like Tetranychus urticae Koch (two-spotted spider mite). orgsyn.org While the initial studies have shown moderate activity compared to existing commercial insecticides like Fluralaner, this line of research is crucial for expanding the structure-activity relationship knowledge base for N-alkylpyrazole-5-carboxamides. orgsyn.org This understanding provides valuable guidance for the future design and discovery of more potent and selective pesticide drugs based on this structural framework.
Table 1: Insecticidal Activity of Synthesized Derivatives
| Compound | Target Pest | Activity Level at 500 mg/L |
| 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives (1a-1d) | Tetranychus urticae Koch | Moderate |
Data sourced from a study on the design and synthesis of novel insecticides. orgsyn.org
This compound and its close chemical relatives are of significant interest in the pharmaceutical industry, particularly as key intermediates in the synthesis of statins. Statins are a class of drugs widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The synthesis of complex statins like rosuvastatin (B1679574) often involves the creation of a specific chiral side chain. A derivative of the title compound, ethyl 5,5-dimethoxy-3-oxopentanoate, can be asymmetrically hydrogenated to produce ethyl 3-hydroxy-5,5-dimethoxypentanoate, a crucial chiral building block for the statin side chain. nih.gov Highly enantioselective hydrogenation of this β-keto ester has been achieved with high efficiency using specific ruthenium-based catalysts, demonstrating a viable pathway for producing these vital pharmaceutical intermediates. nih.gov The ability to construct the stereochemically complex side chain of statins from this precursor highlights its importance in medicinal chemistry and drug manufacturing.
Table 2: Key Transformations in Statin Intermediate Synthesis
| Precursor | Reaction Type | Product | Application |
| Ethyl 5,5-dimethoxy-3-oxopentanoate | Asymmetric Hydrogenation | Ethyl 3-hydroxy-5,5-dimethoxypentanoate | Precursor for Statin Side Chain |
This table illustrates a key step in the synthesis of statin-related structures. nih.gov
Design of New Catalytic Systems for Efficient Transformations
While this compound is more commonly a substrate in catalytic reactions rather than a component of the catalyst itself, its transformations are central to the development and optimization of efficient catalytic systems. The highly enantioselective hydrogenation of the related ethyl 5,5-dimethoxy-3-oxopentanoate is a prime example. nih.gov This reaction has been a testing ground for various homogeneous chiral Rh(I) and Ru(II) complexes with phosphane ligands to achieve high enantioselectivity. nih.gov The successful application of catalysts like Ru[(R)-BINAP]Cl2 in this transformation, achieving up to 98.7% enantiomeric excess, showcases how the demand for efficient synthesis of molecules derived from this pentanoate drives catalyst innovation. nih.gov Research in this area contributes to the broader field of asymmetric catalysis by providing challenging substrates that necessitate the design of more selective and active catalysts.
Green Chemistry Approaches in Synthetic Pathways Utilizing this Compound
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. The synthetic pathways involving this compound and its derivatives are being re-evaluated through a green chemistry lens. In the context of statin synthesis, significant efforts are being made to develop more sustainable and environmentally friendly methods.
Biocatalysis, for instance, presents a green alternative to traditional chemical synthesis. Enzymatic methods are being explored for the synthesis of key statin intermediates, which could potentially replace steps that use heavy metal catalysts or harsh reaction conditions. researchgate.net Furthermore, the development of mechanochemical synthesis methods, such as liquid-assisted grinding for Wittig reactions to create rosuvastatin intermediates, can significantly reduce solvent waste. This approach has been shown to lower the environmental factor (E-factor), a common green chemistry metric, to about a quarter of that of traditional methods. The use of more environmentally benign solvents is another key aspect of green chemistry. Research into replacing hazardous solvents with greener alternatives in the multi-step syntheses that utilize precursors like this compound is an active area of investigation. These approaches not only make the production of valuable compounds more sustainable but also often lead to more efficient and cost-effective manufacturing processes.
Table 3: Comparison of Synthetic Methods for Rosuvastatin Intermediates
| Method | Key Features | Green Chemistry Advantage |
| Traditional Wittig Reaction | Use of solvents like DMSO, potassium carbonate as catalyst | - |
| Liquid-Assisted Grinding (Mechanochemistry) | Reduced solvent usage | Lower E-factor (approximately 1/4 of traditional method) |
This table highlights the environmental benefits of a green chemistry approach to synthesizing statin intermediates.
Q & A
Basic: What are common synthetic routes for Ethyl 5,5-dimethoxy-2,4-dioxopentanoate?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving β-keto esters or through functionalization of pentanoate derivatives. A representative route includes:
Hydrazine treatment : this compound reacts with hydrazine hydrate in acetic acid to form pyrazole intermediates, followed by deprotection to yield the aldehyde derivative .
Microwave-assisted cyclocondensation : Ethyl 5,5,5-trichloro-3-dimethylaminomethylene-2,4-dioxopentanoate reacts with substituted anilines under microwave irradiation (13 min, 50–76% yield), offering faster reaction times compared to conventional heating .
Advanced: How can enantioselectivity be optimized in the hydrogenation of Ethyl 5,5-dimethoxy-3-oxopentanoate?
Methodological Answer:
Enantioselective hydrogenation of the β-keto ester to ethyl 3-hydroxy-5,5-dimethoxypentanoate (a statin precursor) is achieved using chiral Ru or Rh catalysts. Key parameters include:
- Catalyst choice : Ru[(R)-BINAP]Cl₂ pre-catalyst under 50 bar H₂ at 50°C in MeOH achieves up to 98.7% ee .
- Substrate-to-catalyst ratio : Ratios up to 20,000:1 maintain high efficiency.
- Pressure and solvent : Elevated H₂ pressure (50 bar) and methanol solvent stabilize the transition state.
| Catalyst System | ee (%) | Conditions | Reference |
|---|---|---|---|
| Ru[(R)-BINAP]Cl₂ | 98.7 | 50 bar H₂, MeOH, 50°C |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.5 ppm), carbonyl (δ 170–210 ppm), and ester groups.
- X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H···O interactions) .
- IR Spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹) and methoxy C–O bonds (1100–1250 cm⁻¹) .
Advanced: How can conflicting NMR data for this compound be resolved?
Methodological Answer:
Data contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or steric effects. Strategies include:
Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures.
2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals.
Cross-validation with X-ray : Confirms solid-state conformation and hydrogen-bonding networks .
Basic: What are the applications of this compound in pharmaceutical research?
Methodological Answer:
It serves as a key intermediate in:
- Statin synthesis : Enantioselective hydrogenation yields ethyl 3-hydroxy-5,5-dimethoxypentanoate, a precursor for rosuvastatin’s chiral side chain .
- Insecticidal derivatives : Pyrazole-carboxamide derivatives synthesized from this compound show activity against Tetranychus urticae .
Advanced: What methodological advantages do microwave-assisted syntheses offer for derivatives of this compound?
Methodological Answer:
Microwave irradiation enhances reaction efficiency:
- Reduced time : Cyclocondensation with anilines completes in 13 min vs. hours under conventional heating.
- Improved yields : 50–76% yields for pyrrolidine-2,3,5-triones via controlled dielectric heating.
- Mild conditions : Avoids side reactions (e.g., ester hydrolysis) common in prolonged thermal reactions .
Advanced: What mechanistic insights exist for its reactivity in cyclocondensation reactions?
Methodological Answer:
The β-keto ester undergoes nucleophilic attack by aniline derivatives, followed by:
Knoevenagel condensation : Forms a conjugated enone intermediate.
Cyclization : Intramolecular attack by the amine generates the pyrrolidine trione core.
Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, while protic solvents (MeOH) may hinder reactivity .
Advanced: How is X-ray crystallography applied to study its structural derivatives?
Methodological Answer:
- Hydrogen bonding analysis : Intramolecular N–H···O and C–H···O interactions stabilize crystal packing .
- Torsion angle measurements : Dihedral angles between aromatic rings (e.g., 17.41° in methyl (E)-3,5-dimethoxy derivatives) reveal steric constraints .
- Validation of stereochemistry : Confirms E/Z configurations of imine or enone moieties .
Advanced: How do computational studies (e.g., DFT) enhance understanding of its reactivity?
Methodological Answer:
- Transition state modeling : DFT calculations identify energy barriers for hydrogenation or cyclization steps.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carbonyl carbons) .
- Solvent effect simulations : COSMO-RS models predict solvation energies and reaction pathways .
Advanced: How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

